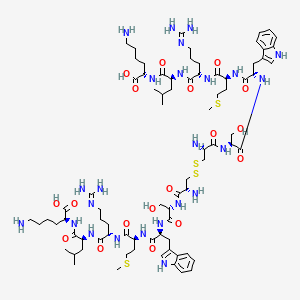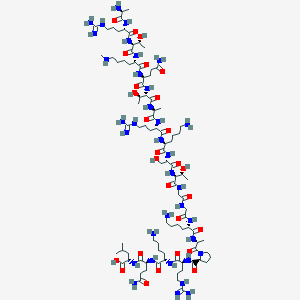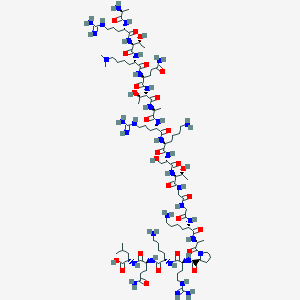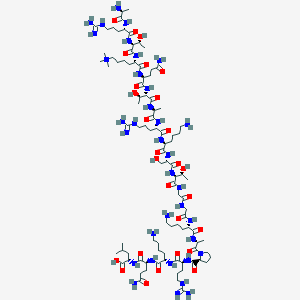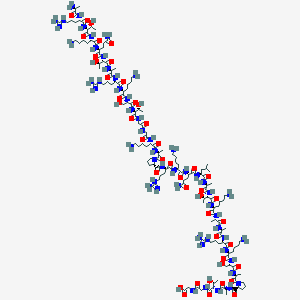
µ-conotoxin-GIIIB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
µ-conotoxin GIIIB is a 22 amino acid conopeptide originally isolated from the venom of the piscivorous marine snail Conus geographus. µ-conotoxin GIIIB adopts a compact structure consisting of a distorted 310-helix and a small ß-hairpin. µ-conotoxin GIIIB is stabilized by three disulphide bridges and is highly enriched in lysine and arginine residues, forming potential sites of interaction with Na channels. An unusual feature is the presence of three hydroxyproline residues. µ-conotoxin GIIIB is a useful probe to discriminate between neuronal and muscle sodium channels as it exhibits at least a 1000-fold specificity for muscle versus nerve sodium channels. µ-Conotoxin GIIIB selectively blocks Nav1.4 voltage-dependent sodium channels, which are predominantly expressed in muscle, with an affinity close to 20 nM. µ-Conotoxin GIIIB appears to physically occlude the channel pore by binding on site I of the Na+ channel.
科学的研究の応用
Sodium Channel Subtype Discrimination : µ-Conotoxin-GIIIB, along with other µ-conotoxins, has been instrumental in discriminating between different subtypes of sodium channels. For example, it has been found to inhibit [3H]saxitoxin binding in Electrophorus electric organ membranes and rat skeletal muscle, suggesting its utility in distinguishing sodium channel subtypes based on toxin pharmacology (Moczydlowski, Olivera, Gray, & Strichartz, 1986).
Investigating Sodium Channel Function : µ-Conotoxins like GIIIB are valuable in studying the molecular mechanism of voltage-gated sodium channels (NaV channels). For instance, research on µO-conotoxins revealed their role in inhibiting voltage-gated sodium channels, contributing to the understanding of how these toxins affect NaV channels (Leipold et al., 2007).
Structural and Functional Analysis : Studies on the structure of µ-conotoxin GIIIB have provided insights into its interaction with sodium channels. The three-dimensional structure of GIIIB, determined using NMR spectroscopy, aids in understanding the structure-activity relationships of µ-conotoxins (Hill, Alewood, & Craik, 1996).
Understanding Toxin-Channel Interactions : Research has also delved into the latent specificity of molecular recognition in sodium channels engineered to discriminate between two highly homologous conotoxins, like GIIIA and GIIIB. This has implications for the design of biosensors and understanding toxin-channel interactions (Li et al., 2001).
Potential Therapeutic Applications : While direct therapeutic applications of µ-conotoxin-GIIIB are not explicitly detailed in the reviewed literature, the broader family of conotoxins, including µ-conotoxins, are considered promising for the treatment of various neurological disorders due to their specificity and potency in targeting ion channels (Jones et al., 2001).
特性
分子式 |
C101H175N39O30S7 |
|---|---|
分子量 |
2640.26 Da |
外観 |
White lyophilized solidPurity rate: > 97 %AA sequence: Arg-Asp-Cys3-Cys4-Thr-Hyp-Hyp-Arg-Lys-Cys10-Lys-Asp-Arg-Arg-Cys15-Lys-Hyp-Met-Lys-Cys20-Cys21-Ala-NH2 Disulfide bonds: Cys3-Cys15, Cys4-Cys20 and Cys10-Cys21Length (aa): 22 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




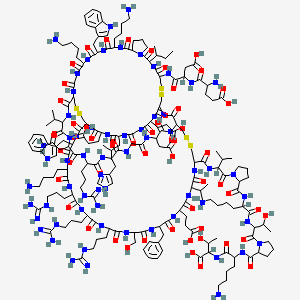
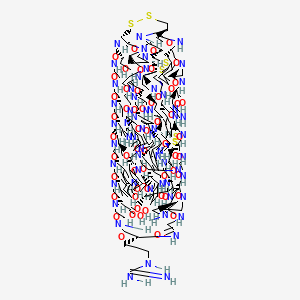
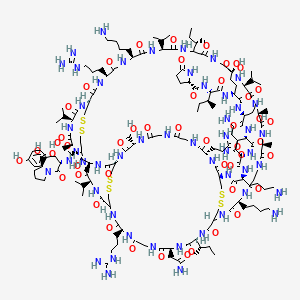
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)
